2-(1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide is a synthetic organic compound that features an indole ring, a morpholine ring, and an oxoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by the morpholine moiety.
Formation of the Oxoacetamide Group: The final step involves the acylation of the indole-morpholine intermediate with an appropriate acylating agent, such as an acid chloride or anhydride, to form the oxoacetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxoacetamide group, converting it to the corresponding amine.
Substitution: The indole and morpholine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the oxoacetamide group.
Substitution: Various substituted indole and morpholine derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and oncological pathways.
Biology: The compound is used in studies related to cell signaling and receptor binding due to its structural similarity to natural ligands.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural ligands, allowing the compound to bind to and modulate the activity of these targets. The morpholine ring may enhance the compound’s solubility and bioavailability, while the oxoacetamide group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide
- 2-(1H-indol-3-yl)-N-(4-morpholinobutyl)-2-oxoacetamide
- 2-(1H-indol-3-yl)-N-(3-piperidinopropyl)-2-oxoacetamide
Uniqueness
2-(1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide is unique due to the specific length and flexibility of its morpholinopropyl chain, which can influence its binding affinity and selectivity for certain molecular targets. This structural feature distinguishes it from similar compounds with different chain lengths or ring systems.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-16(14-12-19-15-5-2-1-4-13(14)15)17(22)18-6-3-7-20-8-10-23-11-9-20/h1-2,4-5,12,19H,3,6-11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRWPIQSFJTHMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.